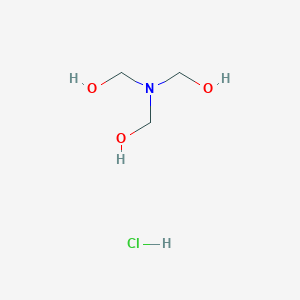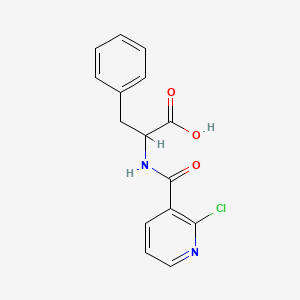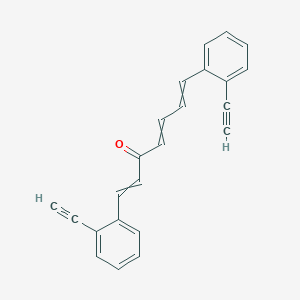
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a heptatrienone backbone with ethynylphenyl groups attached at the 1 and 7 positions, making it an interesting subject for studies in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptatrienone Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive functional groups.
Mécanisme D'action
The mechanism by which 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one exerts its effects depends on its specific application. In general, the compound’s ethynyl and phenyl groups allow it to participate in various chemical reactions and interactions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The conjugated system of the compound also enables it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:
1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one: Another derivative with potential pharmacological applications.
Uniqueness
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, such as curcumin, which lack these reactive ethynyl groups and thus have different chemical and biological properties.
Propriétés
Numéro CAS |
78072-27-2 |
|---|---|
Formule moléculaire |
C23H16O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1,7-bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H16O/c1-3-19-11-5-7-13-21(19)14-9-10-16-23(24)18-17-22-15-8-6-12-20(22)4-2/h1-2,5-18H |
Clé InChI |
UXNWVQWJMUWNFW-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1C=CC=CC(=O)C=CC2=CC=CC=C2C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


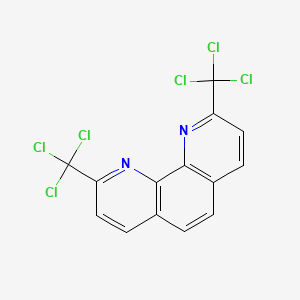
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)



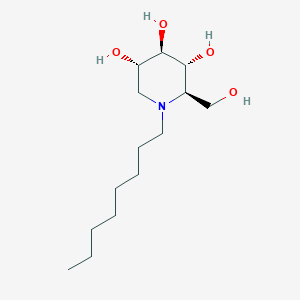
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
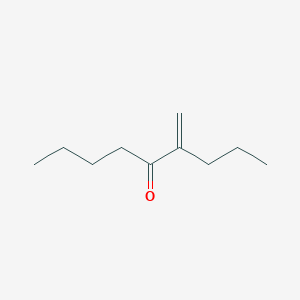
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

